(Methylcyclopentadienyl)(1,5-cyclooctadiene)iridium(I) is primarily used as a precursor in chemical vapor deposition (CVD) techniques [, , , ]. Upon heating, it decomposes in the presence of oxygen, leading to the formation of iridium oxide. This process is utilized to create thin films or nanostructures of iridium oxide [, , ]. Additionally, it can be used to synthesize iridium nanoparticles within metal-organic frameworks via gas-phase infiltration followed by hydrogenolysis [].
Iridium Oxide Nanotubes: (Methylcyclopentadienyl)(1,5-cyclooctadiene)iridium(I) is used as a precursor in metal-organic chemical vapor deposition (MOCVD) to synthesize self-assembled, well-aligned iridium oxide nanotubes on lithium tantalate substrates [].
Iridium Oxide Nanowires: It is also utilized in MOCVD for the synthesis of metallic iridium oxide nanowires on silicon or silicon dioxide substrates [].
Iridium Nanoparticles: (Methylcyclopentadienyl)(1,5-cyclooctadiene)iridium(I) is employed in gas-phase infiltration followed by hydrogenolysis to synthesize iridium nanoparticles within a zeolitic imidazole framework (ZIF-8) [].
Iridium Oxide Films: It serves as a precursor for plasma-enhanced atomic layer deposition (PE-ALD) of iridium oxide films for potential use in miniaturized neural implants [].
Electrocatalytic Coatings: (Methylcyclopentadienyl)(1,5-cyclooctadiene)iridium(I) is used to deposit iridium and iridium oxide films on electrodes for electrochemical wastewater treatment applications [, ].
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